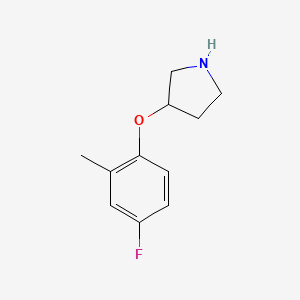

3-(4-Fluoro-2-methylphenoxy)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Derivatives as Fundamental Pharmacophores in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in medicinal chemistry and drug design. nih.gov Its significance stems from a combination of unique structural and chemical properties that make it a versatile scaffold for developing novel therapeutic agents. researchgate.netfrontiersin.org The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of chemical space, a feature that is highly advantageous for achieving specific and high-affinity interactions with biological targets. nih.govresearchgate.netnih.gov This phenomenon, known as "pseudorotation," allows the ring to adopt various low-energy conformations, which can be controlled by the strategic placement of substituents. nih.gov

The value of the pyrrolidine scaffold is demonstrated by its presence in numerous natural products, alkaloids, and a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.govfrontiersin.org Pyrrolidine-containing drugs span a wide array of therapeutic categories, including antihypertensives (e.g., Enalapril), antibacterials (e.g., Clindamycin), and agents for central nervous system (CNS) disorders. frontiersin.org

Several key attributes contribute to the success of pyrrolidine derivatives as pharmacophores:

Stereochemical Complexity: The pyrrolidine ring contains multiple stereogenic centers, allowing for the creation of diverse stereoisomers. This is crucial because biological targets like enzymes and receptors are chiral, and different stereoisomers of a drug can exhibit vastly different potency, selectivity, and metabolic profiles. nih.govresearchgate.net

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and if unsubstituted (a secondary amine), the N-H group can serve as a hydrogen bond donor. pharmablock.com This feature facilitates critical interactions with protein targets. Furthermore, the pyrrolidine motif can enhance a molecule's aqueous solubility and other pharmacokinetic properties. pharmablock.com

Synthetic Accessibility: A vast body of chemical literature describes robust methods for the synthesis and functionalization of the pyrrolidine ring, making it an accessible building block for medicinal chemists. nih.gov

The pyrrolidine nucleus is a core component of many biologically active compounds, leading to its classification as a "privileged scaffold." Research has shown its utility in developing agents with a broad spectrum of activities.

| Therapeutic Area | Example Pyrrolidine-Based Activity | Reference |

| Oncology | CXCR4 chemokine receptor antagonists with antimetastatic activity. nih.gov | nih.gov |

| Infectious Diseases | Antibacterial, antifungal, and antiviral agents. frontiersin.org | frontiersin.org |

| CNS Disorders | Anticonvulsant and antidepressant activities. frontiersin.org | frontiersin.org |

| Metabolic Diseases | Dual inhibitors of α-glucosidase and aldose reductase for diabetes. nih.gov | nih.gov |

| Inflammatory Diseases | Inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). nih.gov | nih.gov |

Elucidating the Role of the 4-Fluoro-2-methylphenoxy Moiety within Pyrrolidine-Based Scaffolds

The attachment of a 4-fluoro-2-methylphenoxy group to the 3-position of the pyrrolidine ring is a deliberate design choice intended to modulate the molecule's biological and pharmacological profile. Each component of this moiety—the fluorine atom, the methyl group, and the phenoxy linker—plays a distinct role.

The phenoxy group itself serves as a common structural element in drug design, often acting as a key part of the pharmacophore that engages with the target protein. In the context of pyrrolidine derivatives, 3-phenoxy-pyrrolidines have been explored as potent inhibitors of monoamine transporters. nih.gov

The introduction of a fluorine atom is a widely used strategy in modern medicinal chemistry to enhance a drug candidate's properties. nih.govmdpi.com The C-F bond is exceptionally strong, which can block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound. mdpi.comnih.gov Furthermore, fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased binding affinity for the target protein. nih.govmdpi.com

The methyl group at the ortho position relative to the ether linkage introduces steric bulk and alters the electronic properties of the phenyl ring. This steric hindrance can influence the conformation of the phenoxy ring relative to the pyrrolidine core, which can be critical for achieving the optimal geometry for receptor binding. It can also shield adjacent positions on the ring from metabolic attack.

The combination of these substituents in 3-(4-fluoro-2-methylphenoxy)pyrrolidine creates a specific building block with tailored properties. The fluorine atom enhances metabolic stability, while the methyl group provides steric and electronic influence, making this scaffold a valuable intermediate for developing new therapeutic agents, particularly for CNS targets. vulcanchem.com

| Moiety Component | Primary Role(s) | Reference(s) |

| Phenoxy Linker | Core pharmacophore element, provides a scaffold for substitution. | nih.gov |

| Fluorine (at C4) | Enhances metabolic stability, modulates electronic properties, can increase binding affinity. | nih.govmdpi.comnih.gov |

| Methyl (at C2) | Introduces steric bulk, influences conformation, can block metabolism. | vulcanchem.com |

Overview of Current Research Trajectories for Fluorinated Pyrrolidine Compounds in Chemical Biology

The deliberate incorporation of fluorine into pyrrolidine-based scaffolds is a prominent and growing trend in chemical biology and drug discovery. Research in this area is focused on leveraging the unique properties of fluorine to create highly potent and selective chemical probes and therapeutic candidates for a variety of biological targets. rsc.orgnih.gov

One major research trajectory involves the development of enzyme inhibitors . For instance, chiral fluorinated pyrrolidine hybrids have been synthesized and evaluated as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target for the treatment of Parkinson's disease. rsc.org Other studies have explored fluorinated pyrrolidines as selective inhibitors of human carbonic anhydrase (hCA) isoforms, with specific compounds showing remarkable selectivity for hCA II, an enzyme implicated in various physiological processes. nih.gov

Another significant area of research is the development of agents for the central nervous system (CNS) . The ability of fluorine to enhance metabolic stability and, in some cases, improve blood-brain barrier penetration makes fluorinated pyrrolidines attractive candidates for CNS drug discovery. nih.gov

Furthermore, the use of the fluorine-18 (B77423) (¹⁸F) radioisotope has opened up a critical research avenue in Positron Emission Tomography (PET) imaging . nih.gov PET is a non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. Developing ¹⁸F-labeled pyrrolidine derivatives allows researchers to create radiotracers for imaging specific targets in the brain, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.comnih.gov This research is vital for understanding disease pathology, diagnosing diseases, and accelerating the development of new drugs.

Current research directions for fluorinated pyrrolidines are summarized below:

| Research Area | Specific Application / Target | Key Findings / Rationale | Reference(s) |

| Enzyme Inhibition | Monoamine Oxidase B (MAO-B) | Chiral fluorinated pyrrolidines show high potency and selectivity, promising for Parkinson's disease. | rsc.org |

| Enzyme Inhibition | Carbonic Anhydrase (CA) II | Fluorinated pyrrolidines with tertiary benzenesulfonamide (B165840) moieties act as selective hCA II inhibitors. | nih.gov |

| Neuroscience | CNS Drug Discovery | Fluorine enhances metabolic stability and can improve brain penetration for targeting CNS disorders. | nih.gov |

| Medical Imaging | PET Radiotracers for nAChRs | ¹⁸F-labeled pyrrolidines are being developed to visualize and quantify receptors in the brain. | mdpi.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluoro-2-methylphenoxy)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-8-6-9(12)2-3-11(8)14-10-4-5-13-7-10/h2-3,6,10,13H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAFEGHJWKEUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 4 Fluoro 2 Methylphenoxy Pyrrolidine

Comprehensive Retrosynthetic Analysis for the 3-(4-Fluoro-2-methylphenoxy)pyrrolidine Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnections to arrive at simple, commercially available starting materials. The primary disconnection strategies focus on the formation of the ether linkage and the construction of the pyrrolidine (B122466) ring itself.

Strategy 1: Ether Bond Disconnection

The most straightforward retrosynthetic cut is at the ether C-O bond. This leads to two key precursors: a protected 3-hydroxypyrrolidine and 4-fluoro-2-methylphenol (B144770). This approach is advantageous as both enantiomers of protected 3-hydroxypyrrolidine are commercially available, allowing for the stereocontrolled synthesis of the target molecule. The subsequent forward synthesis would involve a nucleophilic substitution reaction, such as a Williamson ether synthesis or a Mitsunobu reaction.

Strategy 2: Pyrrolidine Ring Disconnection

Alternatively, the pyrrolidine ring can be disconnected. A common approach for synthesizing 3-substituted pyrrolidines is through a [3+2] cycloaddition reaction. nih.gov In this case, the target molecule could be traced back to an azomethine ylide and a suitable dipolarophile. Another ring-closing strategy involves the intramolecular cyclization of a linear precursor containing both the amine and the phenoxy moieties.

A schematic representation of these retrosynthetic strategies is presented below:

| Disconnection Strategy | Key Precursors |

| Ether Bond Disconnection | Protected 3-hydroxypyrrolidine, 4-Fluoro-2-methylphenol |

| Pyrrolidine Ring Disconnection ([3+2] Cycloaddition) | Azomethine ylide, Aryloxy-substituted alkene |

| Pyrrolidine Ring Disconnection (Intramolecular Cyclization) | Functionalized open-chain amino alcohol derivative |

Diverse Synthetic Approaches for the Pyrrolidine Ring System Formation and Functionalization

The pyrrolidine ring is a common structural motif, and numerous methods for its synthesis and functionalization have been developed. These can be broadly categorized into two approaches: the construction of the ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine ring.

One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. nih.gov This method allows for the direct formation of the five-membered ring with control over the relative stereochemistry of the substituents.

Another common approach is the intramolecular cyclization of functionalized linear precursors. For example, an amino-tethered alkene can undergo intramolecular amination to form the pyrrolidine ring. google.com Tandem reactions, such as amination/cyanation/alkylation sequences, can also be employed to build complexity in a single pot.

The ring contraction of pyridines has emerged as a novel method for pyrrolidine synthesis. nih.gov Photo-promoted reactions of pyridines with silylborane can afford pyrrolidine derivatives, offering a unique entry to this heterocyclic system.

Functionalization of a pre-existing pyrrolidine scaffold is also a widely used strategy. Proline and hydroxyproline (B1673980) are common starting materials, providing a chiral pool for the synthesis of enantiomerically pure pyrrolidine derivatives. chemistry.coach The nitrogen atom of the pyrrolidine ring is nucleophilic and can be readily functionalized through alkylation, acylation, or arylation reactions. chemistry.coach

Strategies for Stereoselective Synthesis of this compound Enantiomers

The stereochemistry at the C3 position of the pyrrolidine ring is crucial for the biological activity of many compounds. Therefore, the stereoselective synthesis of the enantiomers of this compound is of significant interest.

A primary strategy for achieving stereoselectivity is to start from a chiral pool of starting materials. Both (R)- and (S)-enantiomers of N-protected 3-hydroxypyrrolidine are commercially available. Using these enantiopure precursors in a subsequent etherification reaction with 4-fluoro-2-methylphenol would lead to the corresponding enantiomer of the final product with retention of configuration at the C3 stereocenter.

Asymmetric synthesis provides another powerful approach. For instance, the use of a chiral auxiliary on the nitrogen of an azomethine ylide can induce facial selectivity in a [3+2] cycloaddition reaction, leading to an enantiomerically enriched pyrrolidine product. nih.gov Similarly, chiral catalysts can be employed in various ring-forming or functionalization reactions to control the stereochemical outcome.

Resolution of a racemic mixture of this compound is also a viable option. This can be achieved by forming diastereomeric salts with a chiral acid, followed by separation of the diastereomers and subsequent liberation of the enantiomerically pure amine.

Catalytic and Non-Catalytic Introduction of the 4-Fluoro-2-methylphenoxy Substructure

The key step in synthesizing this compound from 3-hydroxypyrrolidine is the formation of the aryl ether bond. Several methods, both catalytic and non-catalytic, can be employed for this transformation.

Non-Catalytic Methods:

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl or aryl halide. In this context, the sodium or potassium salt of 3-hydroxypyrrolidine (after N-protection) would be reacted with an activated aryl halide such as 1,4-difluoro-2-methylbenzene or 4-fluoro-2-methyl-1-halobenzene. nih.govugent.be

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether under mild conditions using a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). google.comgoogle.com The reaction of N-protected 3-hydroxypyrrolidine with 4-fluoro-2-methylphenol under Mitsunobu conditions would provide the desired ether with inversion of stereochemistry at the C3 position. google.comgoogle.com

Catalytic Methods:

Ullmann Condensation: This copper-catalyzed reaction is a well-established method for forming C-O bonds. It typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. nih.gov Modern protocols often use ligands to facilitate the reaction under milder conditions. nih.gov

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions can also be adapted for the synthesis of aryl ethers. This would involve the coupling of N-protected 3-hydroxypyrrolidine with an appropriate aryl halide or triflate in the presence of a palladium catalyst and a suitable phosphine ligand.

The choice of method depends on factors such as the availability of starting materials, desired stereochemical outcome, and tolerance of other functional groups in the molecule.

Advanced Derivatization and Scaffold Modification of this compound for Analog Generation

To explore the structure-activity relationship (SAR) and develop analogs with improved properties, the this compound scaffold can be further modified at several positions.

N-Derivatization:

The secondary amine of the pyrrolidine ring is a prime site for derivatization. chemistry.coach

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a variety of alkyl groups at the nitrogen atom.

N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent leads to the corresponding amides. This is a common strategy to introduce diverse functionalities. nih.gov

N-Arylation: The nitrogen atom can be arylated using methods like the Buchwald-Hartwig amination to introduce substituted or unsubstituted aryl or heteroaryl rings.

Phenyl Ring Modification:

The 4-fluoro-2-methylphenoxy group also offers opportunities for modification, although these are generally more challenging than N-derivatization.

Electrophilic Aromatic Substitution: The existing fluoro and methyl substituents on the phenyl ring will direct incoming electrophiles to specific positions. youtube.comlibretexts.org For example, nitration, halogenation, or Friedel-Crafts reactions could be explored, though the reaction conditions would need to be carefully optimized to avoid side reactions. The electron-donating methyl group and the electron-withdrawing but ortho-, para-directing fluorine atom will influence the regioselectivity of these substitutions. youtube.comlibretexts.org

Modification of Existing Substituents: The methyl group could potentially be functionalized through free-radical halogenation followed by nucleophilic substitution.

A table summarizing potential derivatization strategies is provided below:

| Position of Derivatization | Type of Modification | Reagents and Conditions | Potential New Functionalities |

| Pyrrolidine Nitrogen | N-Alkylation | Alkyl halide, base; or Aldehyde/ketone, reducing agent | Various alkyl and substituted alkyl groups |

| N-Acylation | Acyl chloride, base; or Carboxylic acid, coupling agent (e.g., HATU, EDCI) | Amides, ureas, sulfonamides | |

| N-Arylation | Aryl halide, Pd catalyst, ligand, base (Buchwald-Hartwig) | Substituted and unsubstituted aryl/heteroaryl groups | |

| Phenyl Ring | Electrophilic Substitution | Nitrating agents, halogenating agents, etc. | Nitro, additional halogens, acyl groups |

Spectroscopic and Structural Elucidation of 3 4 Fluoro 2 Methylphenoxy Pyrrolidine and Its Synthetic Intermediates

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic compounds, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. thermofisher.comrsc.org For 3-(4-Fluoro-2-methylphenoxy)pyrrolidine, ¹H and ¹³C NMR are used to confirm the successful coupling of the 4-fluoro-2-methylphenol (B144770) and pyrrolidine (B122466) moieties.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Aromatic Region (δ 6.8-7.2 ppm): The protons on the substituted benzene (B151609) ring will appear in this region. The fluorine and methyl substituents will influence their precise shifts and create complex splitting patterns due to proton-proton and proton-fluorine couplings.

Pyrrolidine Ring Protons (δ 2.0-4.8 ppm): The methine proton at the C3 position (H-3), being attached to the ether oxygen, is expected to be the most downfield of the ring protons, likely appearing around δ 4.5-4.8 ppm as a multiplet. libretexts.org The protons on the carbons adjacent to the nitrogen (C2 and C5) will appear in the δ 2.8-3.5 ppm range, while the C4 protons will be further upfield (δ 2.0-2.4 ppm).

N-H Proton: The secondary amine proton signal can be broad and its chemical shift is variable, often appearing between δ 1.5-3.0 ppm, depending on the solvent and concentration.

Methyl Protons (δ ~2.2 ppm): The methyl group on the aromatic ring will give rise to a singlet in this region.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

Aromatic Carbons (δ 110-160 ppm): The spectrum will show distinct signals for the six carbons of the aromatic ring. The carbon attached to the fluorine (C-F) will exhibit a large coupling constant (¹JCF), and the carbon attached to the ether oxygen (C-O) will be significantly downfield.

Pyrrolidine Ring Carbons (δ 45-80 ppm): The carbon bearing the ether linkage (C-3) will be the most downfield of the pyrrolidine carbons, typically in the δ 70-80 ppm range. libretexts.org The carbons adjacent to the nitrogen (C-2 and C-5) will appear around δ 50-60 ppm, while the remaining C-4 carbon will be the most upfield.

Methyl Carbon (δ ~16-20 ppm): A single peak in the aliphatic region corresponds to the methyl group.

One- and two-dimensional NMR techniques are essential for assigning these signals unambiguously. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| Aromatic-H | 6.8 – 7.2 | - | Multiplets, complex due to F-coupling |

| Aromatic-C | - | 110 – 150 | Signals for CH carbons |

| Aromatic C-O | - | 152 – 156 | Downfield shift due to oxygen |

| Aromatic C-F | - | 155 – 160 | Large ¹JCF coupling constant |

| Pyrrolidine H-3 | 4.5 – 4.8 | - | Multiplet, deshielded by ether oxygen |

| Pyrrolidine C-3 | - | 75 – 80 | Deshielded by ether oxygen |

| Pyrrolidine H-2, H-5 | 2.8 – 3.5 | - | Multiplets, adjacent to nitrogen |

| Pyrrolidine C-2, C-5 | - | 50 – 60 | Adjacent to nitrogen |

| Pyrrolidine H-4 | 2.0 – 2.4 | - | Multiplet |

| Pyrrolidine C-4 | - | 30 – 35 | Aliphatic carbon |

| -CH₃ | ~2.2 | ~16 | Singlet |

| N-H | 1.5 - 3.0 | - | Broad, shift is concentration dependent |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound with high accuracy. For this compound (Molecular Formula: C₁₁H₁₄FNO), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass of the molecular ion.

The expected monoisotopic mass is 195.1059 g/mol . The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines, leading to the loss of radicals and formation of a stable iminium ion. libretexts.org

Ether Bond Cleavage: The bond between the phenoxy group and the pyrrolidine ring can cleave, resulting in fragments corresponding to the 4-fluoro-2-methylphenoxide ion (m/z 125) or the pyrrolidinyl cation.

Loss of the Pyrrolidine Moiety: Fragmentation can lead to the formation of a charged 4-fluoro-2-methylphenol fragment. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (charge/mass ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 195 | [M]⁺ or [M+H]⁺ | Molecular Ion |

| 126 | [HOC₆H₃(F)(CH₃)]⁺ | 4-Fluoro-2-methylphenol cation radical |

| 125 | [OC₆H₃(F)(CH₃)]⁻ | 4-Fluoro-2-methylphenoxide anion |

| 70 | [C₄H₈N]⁺ | Pyrrolidinyl fragment (after alpha-cleavage) |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. sigmaaldrich.com The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

N-H Stretch: A moderate, sharp peak in the range of 3300-3500 cm⁻¹ is characteristic of a secondary amine. spectroscopyonline.com

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine and methyl groups appear just below 3000 cm⁻¹.

C-O-C Stretch: The aryl-alkyl ether linkage gives rise to strong, characteristic absorptions. A strong, sharp band around 1200-1250 cm⁻¹ corresponds to the asymmetric Ar-O stretch, and another band around 1000-1050 cm⁻¹ corresponds to the symmetric stretch. libretexts.org

C=C Stretch: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-N Stretch: Aliphatic amine C-N stretching appears in the 1020-1250 cm⁻¹ region, often overlapping with other signals.

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region indicates the presence of the carbon-fluorine bond.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Moderate, Sharp |

| Aromatic C-H | Stretch | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

| Aryl-Alkyl Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1250 | Strong |

| Aryl-Alkyl Ether (Ar-O-C) | Symmetric Stretch | 1000 - 1050 | Strong |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | Medium |

| Carbon-Fluorine (C-F) | Stretch | 1000 - 1400 | Strong |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for verifying the purity of synthesized compounds and for separating isomers. researchgate.net For this compound, which possesses a chiral center at the C3 position of the pyrrolidine ring, chiral chromatography is particularly important.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant method for both purity analysis and chiral separations. csfarmacie.cz

Purity Assessment: Reversed-phase HPLC (RP-HPLC) using a C18 column can be used to determine the chemical purity of the final product and synthetic intermediates by separating the target compound from any unreacted starting materials or byproducts.

Isomer Separation: To separate the (R)- and (S)-enantiomers, a chiral stationary phase (CSP) is required. chromatographyonline.comchiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for resolving a wide range of racemic compounds, including those with amine and ether functionalities. researchgate.net The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. csfarmacie.cz The mobile phase, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol like isopropanol, is optimized to achieve the best resolution. chromatographyonline.com

Gas Chromatography (GC): GC can also be used to assess the purity of the compound, provided it is sufficiently volatile and thermally stable. Derivatization may sometimes be necessary to improve its chromatographic properties.

Table 4: Exemplary Chiral HPLC Method for Enantiomer Separation

| Parameter | Condition |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Purpose | Separation of (R)- and (S)-enantiomers |

Advanced Analytical Techniques for Comprehensive Structural Characterization of Fluorinated Pyrrolidine Derivatives

For a complete and unambiguous structural confirmation of fluorinated pyrrolidine derivatives, a combination of analytical techniques is often employed.

Hyphenated Techniques: Methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) are particularly powerful. acs.org They combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, allowing for the analysis of individual components within a mixture. LC-MS/MS is especially useful for confirming the identity of the separated enantiomers from a chiral HPLC column.

Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive correlations between protons (¹H-¹H), protons and directly attached carbons (¹H-¹³C), and protons and carbons separated by multiple bonds, respectively. This allows for the complete and unambiguous assignment of all ¹H and ¹³C signals, especially for complex spin systems like the one found in the substituted aromatic ring.

X-ray Crystallography: When a suitable single crystal of the compound or a derivative can be grown, X-ray crystallography provides the absolute proof of structure, including the relative and absolute stereochemistry of chiral centers. It offers precise information on bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state.

The integration of these advanced methods provides a comprehensive and definitive characterization of this compound, ensuring its structural integrity and purity for any subsequent use.

Computational Chemistry and Molecular Modeling of 3 4 Fluoro 2 Methylphenoxy Pyrrolidine Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of novel compounds like 3-(4-fluoro-2-methylphenoxy)pyrrolidine. DFT methods are used to determine the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy gap between the HOMO and LUMO is a critical parameter, as a large gap generally implies high kinetic stability and low chemical reactivity for a molecule. rsc.org

For pyrrolidine (B122466) derivatives, DFT calculations can elucidate the influence of substituents on the ring's electronic properties. The fluorine atom on the phenoxy group, due to its high electronegativity, and the methyl group, an electron-donating substituent, create a specific electronic profile that governs the molecule's interaction with biological targets. Theoretical studies on the reactivity of the pyrrolidine scaffold have been performed using DFT methods like B3LYP to understand reaction mechanisms. researchgate.net Furthermore, topological analysis of the electron density, derived from high-resolution diffraction data and refined with theoretical models, can characterize the nature of chemical bonds within the molecule, including covalent and weaker non-covalent interactions that are crucial for molecular recognition. rsc.org

| Component | Examples | Typical Application |

|---|---|---|

| DFT Functionals | B3LYP, PBE0, M06-2X, TPSS | Geometry optimization, energy calculations, prediction of electronic properties (HOMO/LUMO), and reaction pathway analysis. researchgate.netmdpi.com |

| Basis Sets | 6-31G(d,p), 6-311++G**, cc-pVTZ | Define the mathematical functions used to build molecular orbitals. Larger basis sets provide higher accuracy at a greater computational cost. mdpi.combeilstein-journals.org |

Molecular Docking Simulations for Ligand-Target Interaction Prediction in Pyrrolidine-Phenoxy Systems

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in structure-based drug design for understanding ligand-target interactions at the atomic level. For pyrrolidine-phenoxy systems, docking simulations can identify plausible binding modes and predict the binding affinity, guiding the optimization of inhibitor potency.

Studies on analogous structures have demonstrated the power of this approach. For instance, docking of derivatives containing a fluoro-phenoxy moiety into the c-Met kinase active site helped to elucidate the key molecular features responsible for high inhibitory activity. nih.gov Such analyses typically reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and specific amino acid residues in the target's binding pocket. nih.gov In the case of this compound, the pyrrolidine nitrogen could act as a hydrogen bond donor or acceptor, the ether oxygen as a hydrogen bond acceptor, and the fluoro-methyl-phenyl group could engage in hydrophobic and aromatic stacking interactions. Docking studies allow for the ranking of different analogs based on their predicted binding scores, helping to prioritize compounds for synthesis and biological testing.

| Potential Protein Target Class | Example Target | Potential Key Interacting Residues/Interactions |

|---|---|---|

| Kinases | c-Met Kinase | Hydrogen bonds with backbone atoms in the hinge region; hydrophobic interactions in the deep pocket. nih.gov |

| Monoamine Oxidases | MAO-B | Interactions with FAD cofactor and key aromatic residues (e.g., Tyrosine) in the active site cavity. |

| Penicillin-Binding Proteins | PBP3 | Covalent or non-covalent interactions with serine residues in the transpeptidase (TPase) domain. nih.gov |

In Silico Assessment of Pre-clinical Metabolic Stability and Biotransformation Pathways

For this compound, computational models can predict which sites on the molecule are most susceptible to metabolic attack (Sites of Metabolism, or SOMs). nih.gov This involves both ligand-based methods, which rely on data from known CYP substrates, and structure-based methods that involve docking the compound into the active sites of specific CYP isoforms. nih.gov A case study on a related cathinone, 4-methoxy-α-PVP, successfully used in silico tools to predict metabolites that were later confirmed by in vitro experiments with human liver microsomes (HLM). nih.gov Predicted biotransformations for this compound would likely include aromatic hydroxylation on the phenoxy ring, oxidation of the pyrrolidine ring, O-dealkylation (cleavage of the ether bond), and potential N-dealkylation if the pyrrolidine nitrogen were substituted. These predictions help chemists to design analogs with improved metabolic stability by modifying the predicted SOMs. nih.gov

| CYP Isoform Family | Predicted Metabolic Reaction | Potential Site on the Molecule |

|---|---|---|

| CYP3A4, CYP2D6, CYP2C9 | Aromatic Hydroxylation | Positions on the 4-fluoro-2-methylphenyl ring not occupied by substituents. |

| CYP2D6, CYP3A4 | Pyrrolidine Ring Oxidation | Carbon atoms adjacent to the nitrogen, leading to lactam formation. |

| CYP2C9, CYP2C19 | O-Dealkylation | Cleavage of the ether linkage, resulting in 4-fluoro-2-methylphenol (B144770) and 3-hydroxypyrrolidine. |

| Various | Phase II Conjugation | Glucuronidation of hydroxylated metabolites. nih.gov |

Conformational Analysis and Stereochemical Dynamics Influencing Biological Recognition

The three-dimensional shape and stereochemistry of a molecule are paramount to its biological function, as interactions with chiral biological targets like enzymes and receptors are often highly specific. nih.gov The compound this compound possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it exists as a pair of non-superimposable mirror images, or enantiomers: (R)-3-(4-fluoro-2-methylphenoxy)pyrrolidine and (S)-3-(4-fluoro-2-methylphenoxy)pyrrolidine.

Computational conformational analysis can predict the most stable three-dimensional arrangements of these enantiomers. The pyrrolidine ring is not planar and adopts puckered "envelope" or "twisted" conformations. The substituent at the C3 position can be in either a pseudo-axial or a pseudo-equatorial orientation. Quantum chemical studies on fluorinated pyrrolidines have shown that fluorine substituents can significantly influence conformational preferences through stereoelectronic effects, such as the gauche effect. beilstein-journals.org It is well-established that different enantiomers of a drug can exhibit dramatically different biological activities, potencies, and metabolic profiles. nih.govmalariaworld.org Molecular modeling can shed light on these differences by showing how one enantiomer fits optimally into a binding site while the other may bind weakly or not at all, explaining differences in biological recognition and subsequent activity. malariaworld.orgnih.gov

| Feature | Description | Potential Impact on Biological Activity |

|---|---|---|

| Chirality at C3 | The molecule exists as (R) and (S) enantiomers. | One enantiomer may show significantly higher affinity for a biological target due to the specific 3D arrangement of interacting groups. nih.gov |

| Pyrrolidine Ring Pucker | The ring exists in low-energy envelope or twisted conformations. | The specific pucker determines the spatial orientation of the phenoxy group and the nitrogen atom, influencing how the molecule fits into a binding site. beilstein-journals.org |

| Substituent Conformation | The phenoxy group can adopt a pseudo-axial or pseudo-equatorial position. | The energetically preferred conformation may be the biologically active one, or the molecule may need to adopt a higher-energy conformation to bind, affecting binding affinity. |

Prediction of Potential Binding Sites and Pharmacophore Generation for Rational Drug Design

Rational drug design aims to create new molecules with specific biological activities based on an understanding of their molecular interactions. Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is defined as the essential ensemble of steric and electronic features that are necessary to ensure optimal interaction with a specific biological target. nih.gov

A pharmacophore model for this compound analogs can be generated either based on the structure of a known target (structure-based) or by aligning a set of known active molecules (ligand-based). researchgate.netmdpi.com The key features of this scaffold would likely include a hydrogen bond donor (the pyrrolidine NH), hydrogen bond acceptors (the ether oxygen, the fluorine atom), an aromatic ring, and a hydrophobic group (the methyl substituent). mdpi.com Once developed, this 3D pharmacophore model serves as a template for virtual screening of large chemical databases to identify novel, structurally diverse compounds that possess the same critical features in the correct spatial arrangement. dovepress.com This process helps in identifying new hit compounds. Furthermore, combining pharmacophore modeling with molecular docking and QSAR studies can refine lead compounds, improving their potency and selectivity for the intended target. nih.gov

| Pharmacophoric Feature | Molecular Moiety | Role in Ligand-Target Interaction |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Pyrrolidine N-H group | Forms hydrogen bonds with acceptor groups (e.g., Asp, Glu, backbone carbonyls) on the target protein. |

| Hydrogen Bond Acceptor (HBA) | Ether oxygen, Fluorine atom | Forms hydrogen bonds with donor groups (e.g., Arg, Lys, Ser, backbone N-H) on the target protein. |

| Aromatic Ring (AR) | 4-Fluoro-2-methylphenyl ring | Participates in π-π stacking or cation-π interactions with aromatic residues (e.g., Phe, Tyr, Trp). |

| Hydrophobic Feature (HY) | Methyl group, Pyrrolidine ring carbons | Engages in van der Waals and hydrophobic interactions with nonpolar pockets in the binding site. |

Biological Activities and Pharmacological Insights of 3 4 Fluoro 2 Methylphenoxy Pyrrolidine Derivatives in Vitro Studies

Evaluation of Enzyme Inhibitory Profiles (e.g., LTA4 Hydrolase, α-Amylase, α-Glucosidase)

However, the broader class of pyrrolidine (B122466) derivatives has been investigated for its potential to inhibit carbohydrate-hydrolyzing enzymes. For instance, various synthesized pyrrolidine derivatives have demonstrated inhibitory activity against α-amylase and α-glucosidase, which are key enzymes in carbohydrate metabolism. nih.govresearchgate.net One study reported that a 4-methoxy analogue of a pyrrolidine derivative exhibited an IC₅₀ value of 26.24 µg/mL against α-amylase and 18.04 µg/mL against α-glucosidase. nih.govresearchgate.net Another N-acetylpyrrolidine derivative showed inhibitory potential against α-glucosidase with an IC₅₀ value of 0.52 mM.

It is important to note that these findings pertain to different pyrrolidine derivatives and not specifically to 3-(4-Fluoro-2-methylphenoxy)pyrrolidine. Therefore, the enzyme inhibitory profile of the subject compound remains to be experimentally determined.

Receptor Binding and Modulation Studies (e.g., Neurotransmitter Receptors, GPR40, CXCR4, SYK, HIV-1 Integrase)

There is a scarcity of specific data on the interaction of this compound derivatives with the specified receptors and enzymes.

General research into related structures includes:

Neurotransmitter Receptors: Certain pyrrolidine-containing synthetic cathinones have been studied for their effects on dopamine (B1211576) and serotonin (B10506) transporters. zsmu.edu.ua Additionally, a fluorinated pyrrolidine derivative, [18F]FEPEP, has been identified as a potent and selective antagonist for the cannabinoid CB1 receptor, a type of neurotransmitter receptor. nih.gov

GPR40: Novel series of pyrrolidine-containing compounds have been developed as agonists for G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes treatment. nih.gov These agonists have been shown to stimulate glucose-dependent insulin (B600854) and GLP-1 secretion in vitro. nih.gov

CXCR4: Small molecule antagonists of the CXCR4 receptor, which is implicated in HIV entry and cancer metastasis, have been developed, though specific derivatives of this compound were not identified among them. researchgate.net

SYK: Inhibitors of spleen tyrosine kinase (Syk), a target for allergic and autoimmune diseases, have been designed based on various heterocyclic scaffolds, but not explicitly featuring the this compound structure. mdpi.com

HIV-1 Integrase: Pyrrolidinone derivatives have been explored as potential inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov

Without direct experimental evidence, the binding and modulatory activities of this compound derivatives on these targets are unknown.

In Vitro Screening for Anti-proliferative Activity Against Cancer Cell Lines

No specific studies detailing the in vitro anti-proliferative activity of this compound derivatives against cancer cell lines such as HeLa, MCF-7, or A549 were found in the reviewed literature.

The broader class of pyrrolidine derivatives has shown promise in this area. For example, some pyrrolidine derivatives have been synthesized and found to induce apoptosis and disrupt cell movement in the MCF-7 breast cancer cell line. nih.govresearchgate.net Other research has focused on pyrrolo[2,3-d]pyrimidine derivatives, which have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer), PC3 (prostate cancer), and MCF-7 (breast cancer), with some compounds showing IC₅₀ values in the low micromolar range. researchgate.net Similarly, certain pyrrolidinone-hydrazone derivatives have been identified as potential antimetastatic agents. unipa.it

These examples highlight the potential of the pyrrolidine scaffold in cancer research, but specific data for this compound derivatives is needed.

In Vitro Assessment of Anti-diabetic Potentials

Specific in vitro assessments of the anti-diabetic potential of this compound derivatives are not available in the current body of scientific literature.

The anti-diabetic potential of the general class of pyrrolidine derivatives is often evaluated through their ability to inhibit enzymes like α-amylase and α-glucosidase. As mentioned in section 5.1, various pyrrolidine derivatives have been shown to inhibit these enzymes, which can help in managing postprandial hyperglycemia. nih.govresearchgate.net For instance, a study on a series of pyrrolidine derivatives reported significant inhibitory activity against both α-amylase and α-glucosidase. nih.gov

The relevance of these findings to this compound would require direct experimental validation.

Exploration of Anti-inflammatory and Immunomodulatory Effects in Cellular Models

There is no available data from in vitro studies in cellular models to describe the anti-inflammatory or immunomodulatory effects of this compound and its derivatives.

In the broader context of chemical compounds, cellular models such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages are commonly used to screen for anti-inflammatory activity. nih.gov In these models, the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., IL-6, TNF-α) is measured. While this is a standard approach, no published studies were found that applied it to this compound derivatives.

Investigation of Antimicrobial and Neuroprotective Activities in In Vitro Systems

Specific investigations into the in vitro antimicrobial and neuroprotective activities of this compound derivatives have not been reported in the reviewed literature.

However, the pyrrolidine scaffold is present in compounds with known activities in these areas:

Antimicrobial Activity: Various derivatives of pyrrolidine have been synthesized and have shown activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. nih.govnih.gov For example, certain novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts demonstrated broad-spectrum antibacterial and antifungal activity. nih.gov

Neuroprotective Activity: A number of pyrrolidine derivatives have been evaluated for their neuroprotective effects. One study on a novel series of pyrrolidine derivatives found that they acted as potent sodium channel blockers and showed significant neuroprotective activity in a rat model of ischemic stroke. nih.gov Another study investigated novel pyrrolidine-2-one derivatives and found them to be effective in mitigating cognitive impairment in a mouse model, suggesting potential for diseases like Alzheimer's. nih.gov

These findings suggest that the pyrrolidine core is a viable starting point for the development of new antimicrobial and neuroprotective agents, but the specific contribution of the 3-(4-Fluoro-2-methylphenoxy) substitution pattern remains to be elucidated.

Structure Activity Relationship Sar Analysis of 3 4 Fluoro 2 Methylphenoxy Pyrrolidine and Its Congeners

Impact of Fluorine Substitution Position and Nature on Biological Potency and Selectivity

The introduction of a fluorine atom onto the phenoxy ring of 3-phenoxypyrrolidine (B3389589) derivatives has a profound impact on their biological activity, largely by modulating electronic properties and metabolic stability. The position of the fluorine substituent is a critical determinant of potency and selectivity for monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

In many series of monoamine reuptake inhibitors, a 4-fluoro substitution on the phenoxy ring is a common and often beneficial modification. This substitution can enhance binding affinity, likely through favorable interactions with the transporter proteins. For instance, in related series of monoamine transporter ligands, the presence of a para-fluoro group has been associated with increased potency. vulcanchem.com The high electronegativity of fluorine can alter the pKa of the molecule and influence its interaction with key amino acid residues in the binding pocket of the transporter.

Table 1: Illustrative Impact of Phenyl Ring Fluorine Substitution on Biological Activity of Phenoxypyrrolidine Analogs

| Substitution Pattern | Relative Potency (Illustrative) | Key Observations |

| Unsubstituted Phenyl | Baseline | Serves as a reference for comparison. |

| 4-Fluoro | Increased | Often enhances potency and metabolic stability. vulcanchem.com |

| 2-Fluoro | Variable | Positional effects can alter selectivity. |

| 3-Fluoro | Variable | Positional effects can alter selectivity. |

| 3,4-Dichloro | Often Potent | Halogen substitutions can significantly increase affinity. |

| 4-Trifluoromethyl | Potentially High | Increases lipophilicity and may alter selectivity profile. nih.gov |

Role of Methyl Group Stereochemistry and Substituent Effects on Pharmacological Profiles

The presence and stereochemistry of the methyl group at the 2-position of the phenoxy ring in 3-(4-Fluoro-2-methylphenoxy)pyrrolidine are crucial for fine-tuning its interaction with biological targets. The ortho-methyl group introduces steric bulk, which can influence the preferred conformation of the phenoxy ring relative to the pyrrolidine (B122466) core. This conformational restriction can be key to achieving high affinity and selectivity.

In broader studies of monoamine reuptake inhibitors, the introduction of small alkyl groups on the aromatic ring can modulate lipophilicity and van der Waals interactions within the binding pocket. The 2-methyl group, in conjunction with the 4-fluoro substituent, creates a specific electronic and steric profile that can lead to a desirable balance of potency and selectivity for different monoamine transporters. For example, in some inhibitor series, the addition of a methyl group has been shown to enhance activity. nih.gov

Table 2: Influence of Methyl Group on the Pharmacological Profile of 4-Fluorophenoxypyrrolidine Analogs (Illustrative)

| Compound | Substitution | Expected Impact on Potency/Selectivity |

| Analog A | 4-Fluorophenoxy | Baseline for comparison. |

| Analog B | 4-Fluoro-2-methylphenoxy | Increased potency and/or selectivity due to steric and electronic effects. |

| Analog C | 4-Fluoro-3-methylphenoxy | Altered selectivity profile compared to the 2-methyl isomer. |

| Analog D | 4-Fluoro-2,6-dimethylphenoxy | Significant steric hindrance may decrease or alter activity. |

Influence of Pyrrolidine Ring Substitutions and Nitrogen Functionalization on Target Engagement

The pyrrolidine ring serves as a versatile scaffold, and modifications to this core, particularly at the nitrogen atom, are a common strategy for modulating pharmacological activity. The secondary amine of the pyrrolidine ring in this compound is a key site for functionalization, allowing for the introduction of various substituents that can influence potency, selectivity, and pharmacokinetic properties.

N-alkylation or N-acylation can significantly alter the compound's basicity, lipophilicity, and ability to form hydrogen bonds. For many monoamine reuptake inhibitors, the nature of the substituent on the pyrrolidine nitrogen is a primary determinant of affinity and selectivity for DAT, SERT, and NET. For example, small N-alkyl groups like methyl or ethyl can be optimal for potency, while larger or more complex groups may decrease activity or shift the selectivity profile. nih.gov

Furthermore, substitutions on the carbon atoms of the pyrrolidine ring can also have a significant impact. The introduction of substituents can create new chiral centers, and the stereochemistry of these centers often plays a crucial role in biological activity. For example, studies on 3,3-disubstituted pyrrolidines have demonstrated that this substitution pattern can lead to potent monoamine triple reuptake inhibitors. nih.gov The conformational constraint imposed by the five-membered ring, combined with the spatial arrangement of its substituents, is a key factor in achieving effective target engagement. nih.gov

Table 3: Effect of Pyrrolidine Nitrogen Functionalization on Biological Activity (Illustrative)

| R-Group on Pyrrolidine N | Expected Effect on Activity | Rationale |

| -H (Secondary Amine) | Baseline activity | Can form key hydrogen bonds. |

| -CH₃ (Methyl) | Often increases potency | Balances lipophilicity and steric bulk. |

| -CH₂CH₃ (Ethyl) | Variable effects | May slightly decrease potency compared to methyl. |

| -CH₂Ph (Benzyl) | Can alter selectivity | Introduces significant steric bulk and potential for pi-stacking interactions. |

| -C(O)CH₃ (Acetyl) | Generally decreases potency | Reduces basicity and introduces a polar group. |

Comparative SAR Studies with Related Phenoxy-Containing Heterocyclic Systems

To better understand the SAR of this compound, it is informative to compare it with related heterocyclic systems where the pyrrolidine ring is replaced by other nitrogen-containing heterocycles, such as piperidine (B6355638) or azetidine. These comparisons help to elucidate the importance of the ring size and conformational flexibility of the heterocyclic core for biological activity.

Phenoxypiperidine derivatives are also a well-studied class of monoamine reuptake inhibitors. The six-membered piperidine ring has a different conformational profile (chair and boat conformations) compared to the five-membered pyrrolidine ring (envelope and twist conformations). This difference in three-dimensional shape can lead to altered binding modes and, consequently, different pharmacological profiles. In some cases, the greater flexibility of the pyrrolidine ring may be advantageous for optimal fitting into the binding site, while in other cases, the more defined conformational preferences of the piperidine ring might be favored.

Table 4: Comparative SAR of Phenoxy-Heterocycles as Monoamine Reuptake Inhibitors (Illustrative)

| Heterocyclic Core | Ring Size | Conformational Flexibility | General Impact on Activity |

| Azetidine | 4 | Low | May lead to high specificity but often lower potency. |

| Pyrrolidine | 5 | Moderate | Often provides a good balance of potency and selectivity. |

| Piperidine | 6 | High (Chair/Boat) | Can lead to potent and selective inhibitors, with distinct SAR from pyrrolidines. |

| Azepane | 7 | High | Increased flexibility can sometimes be detrimental to binding affinity. |

Rational Design Principles Derived from SAR Data for Optimized Biological Activity

The accumulation of SAR data for this compound and its congeners allows for the formulation of rational design principles to guide the development of optimized therapeutic agents. These principles are based on a comprehensive understanding of how specific structural modifications influence target engagement and pharmacological outcomes.

A key principle is the "bioisosteric replacement" strategy, where, for example, the fluorine atom can be replaced with other small, electron-withdrawing groups to fine-tune electronic properties. Similarly, the methyl group could be replaced by other small alkyl or alkoxy groups to probe the steric and electronic requirements of the binding pocket.

The concept of "conformational restriction" is another important design principle. By introducing substituents on the pyrrolidine ring or by incorporating it into a bridged bicyclic system, the conformational flexibility of the molecule can be reduced. This can lock the molecule into a bioactive conformation, leading to a significant increase in potency and selectivity.

Finally, "scaffold hopping" can be employed, where the pyrrolidine ring is replaced by other heterocyclic systems that maintain the key pharmacophoric elements in the correct spatial orientation. This approach can lead to the discovery of novel chemical series with improved properties. The ultimate goal of these rational design strategies is to develop compounds with a superior balance of potency, selectivity, and pharmacokinetic properties, leading to safer and more effective medicines. nih.gov

Table 5: Summary of Rational Design Principles for Optimizing Phenoxypyrrolidine Analogs

| Design Principle | Strategy | Desired Outcome |

| Pharmacophore Refinement | Modify substituents on the phenoxy ring (e.g., position and nature of halogen, alkyl groups). | Enhance potency and selectivity for the desired monoamine transporter. |

| Modulation of Physicochemical Properties | Functionalize the pyrrolidine nitrogen with various groups (alkyl, acyl, etc.). | Optimize solubility, permeability, and metabolic stability. |

| Conformational Control | Introduce substituents on the pyrrolidine ring or create bicyclic analogs. | Lock the molecule in a bioactive conformation to increase affinity. |

| Scaffold Hopping | Replace the pyrrolidine ring with other heterocycles (e.g., piperidine, azetidine). | Discover novel chemical series with improved drug-like properties. |

Future Perspectives and Emerging Research Directions for 3 4 Fluoro 2 Methylphenoxy Pyrrolidine

Potential for Development of Novel Therapeutic Agents Targeting Unexplored Biological Pathways

While the full biological activity profile of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine is not yet defined, its structural motifs suggest potential applications in several therapeutic areas, particularly those involving novel or underexplored biological targets.

Neuroprotective Agents: Structurally related aryloxyethylamine and aryloxy-heterocycle derivatives have demonstrated significant neuroprotective effects. nih.gov For instance, certain aryloxyethylamine derivatives have shown the ability to protect against glutamate-induced cell death in rat pheochromocytoma (PC12) cells, a common model for studying neurotoxicity. nih.gov This suggests that this compound could be investigated as a potential modulator of pathways involved in neuronal survival and as a candidate for treating neurodegenerative diseases or ischemic stroke. nih.gov

Antimicrobial Agents: The inclusion of a fluorine atom in a drug candidate often enhances metabolic stability and can alter biological activity. vulcanchem.com For this specific compound, it has been hypothesized that the electronegativity of the fluorine atom could play a role in disrupting bacterial cell membrane synthesis, presenting a potential mechanism for antimicrobial action. vulcanchem.com Furthermore, high-throughput screening campaigns have successfully identified kinase inhibitor scaffolds, which share structural similarities with the phenoxy-pyrrolidine framework, as active agents against Mycobacterium tuberculosis. nih.gov This precedent supports the investigation of this compound and its analogs against novel bacterial targets, including those essential for persistent or drug-resistant infections.

Integration of Advanced Synthetic Methodologies with High-Throughput Screening for Lead Optimization

The progression of this compound from a chemical entity to a viable lead compound will depend on the integration of modern synthetic chemistry with high-throughput screening (HTS).

Advanced synthetic methods, such as multicomponent reactions, catalytic cross-coupling, and enantioselective synthesis, enable the rapid generation of compound libraries. upenn.eduthermofisher.com Starting with the this compound scaffold, a focused library of analogs could be efficiently synthesized. Variations would include modifying the substitution pattern on the phenyl ring, altering the position of the phenoxy ether on the pyrrolidine (B122466) ring, and introducing substituents onto the pyrrolidine nitrogen.

This focused library would then be subjected to HTS, an automated process that allows for the rapid testing of thousands of compounds against specific biological targets. nih.gov HTS campaigns are frequently used to screen for modulators of various target classes, including G-protein-coupled receptors (GPCRs), kinases, ion channels, and enzymes involved in infectious diseases. nih.govupenn.eduthermofisher.com The goal is to identify initial "hits" from the library that exhibit activity in these assays. These hits can then be selected for further optimization through additional rounds of chemical synthesis and biological testing, a process known as lead optimization. This synergy between creating diverse analogs and rapid, large-scale biological testing is essential for efficiently exploring the therapeutic potential of the core scaffold. thermofisher.comnih.gov

Continued Exploration of Stereochemical Impact on Biological Specificity and Efficacy

A critical and underexplored aspect of this compound is its stereochemistry. The carbon atom at the 3-position of the pyrrolidine ring, where the phenoxy group is attached, is a chiral center. This means the compound exists as a pair of enantiomers: (R)-3-(4-Fluoro-2-methylphenoxy)pyrrolidine and (S)-3-(4-Fluoro-2-methylphenoxy)pyrrolidine.

It is a well-established principle in medicinal chemistry that individual enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. stanford.edu This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact differently with each enantiomer. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. For example, in related pyrrolidine compounds, the stereochemistry at the 3-position has been shown to be critical for determining the specific biological activity, such as the antagonist profile at the estrogen receptor α (ERα). stanford.edu

Q & A

Q. What are the recommended synthetic routes for 3-(4-Fluoro-2-methylphenoxy)pyrrolidine, and how can reaction conditions be optimized?

- Methodological Answer: A multi-step synthesis approach is typically employed, starting with ester hydrolysis of pyrrolidine derivatives (e.g., (R)-2-propylpyrrolidine-2-carboxylic acid ethyl ester) followed by coupling with halogenated aryl groups (e.g., 4-fluoro-2-methylphenol). Optimization involves temperature control (e.g., 40–55°C for coupling reactions), solvent selection (e.g., dichloromethane for improved solubility), and stoichiometric ratios to minimize byproducts. For example, analogous methods for related compounds use sequential ester hydrolysis, aldehyde condensation, and catalytic hydrogenation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer:

- X-ray Crystallography: Resolves molecular geometry and confirms stereochemistry (e.g., bond angles like C–C–N ≈ 108° in pyrrolidine derivatives) .

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced deshielding in aromatic regions) .

- HPLC: Quantifies purity (>98% via reverse-phase methods) and detects trace impurities .

- Mass Spectrometry: Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Q. What safety protocols should be followed when handling pyrrolidine derivatives during synthesis?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation: Perform reactions in fume hoods to prevent inhalation of volatile intermediates (e.g., fluorinated byproducts) .

- Storage: Keep compounds in干燥 (dry) conditions at 2–8°C to avoid decomposition .

- Waste Disposal: Segregate halogenated waste and neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in optimizing the synthesis of this compound?

- Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energy barriers for key steps like nucleophilic substitution or cyclization. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to narrow optimal conditions (e.g., solvent polarity, catalyst loading), reducing trial-and-error by >50% . Computational tools like Gaussian or ORCA can model fluorine’s electronic effects on reaction kinetics .

Q. How should researchers address discrepancies in spectroscopic data when characterizing pyrrolidine derivatives?

- Methodological Answer:

- Cross-Validation: Compare NMR data with crystallographic results (e.g., dihedral angles in X-ray structures vs. coupling constants in NOESY) .

- Isotopic Labeling: Use ¹⁹F NMR to resolve ambiguities in fluorine substitution patterns .

- Dynamic Effects: Account for conformational flexibility (e.g., pyrrolidine ring puckering) by performing variable-temperature NMR .

- Synchrotron XRD: Resolve crystal packing effects that may distort bond lengths/angles in static models .

Q. What strategies are effective in scaling up the synthesis of this compound while maintaining yield and purity?

- Methodological Answer:

- Flow Chemistry: Continuous reactors improve heat/mass transfer for exothermic steps (e.g., coupling reactions) .

- Catalyst Recycling: Immobilize transition-metal catalysts (e.g., Pd/C) to reduce costs and metal leaching .

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

- Recrystallization Optimization: Use mixed solvents (e.g., ethanol/water) to enhance crystal yield and purity (>99%) .

Data Contradiction Analysis

Q. How can conflicting crystallographic and spectroscopic data for pyrrolidine derivatives be reconciled?

- Methodological Answer: Discrepancies often arise from differing measurement conditions (e.g., solution vs. solid state). For example:

- Solution vs. Solid-State Conformations: NMR captures dynamic equilibria, while XRD shows the dominant crystal conformation. Use DFT calculations to model both states and identify energy minima .

- Fluorine Effects: ¹⁹F NMR chemical shifts may vary with solvent polarity, requiring calibration against known standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.